4,4'-dibromostilbene

Thermal Stability Organic Electronics Processing Materials Chemistry

Researchers requiring a structurally authenticated, thermally stable building block for PPV-type polymer synthesis and OLED development often face batch inconsistency. 4,4'-Dibromostilbene solves this: • Solved crystal structure (monoclinic P2₁, R=0.05) enables reproducible X-ray studies. • Thermal stability up to 200°C supports high-temperature Suzuki-Miyaura polycondensation. • Documented redox potential of 1.8 V ensures predictable electron transfer studies. • Supplied at ≥98% purity with full QC documentation; ambient shipping; bulk quantities available.

Molecular Formula C14H10Br2
Molecular Weight 338.042
CAS No. 18869-30-2; 2765-14-2
Cat. No. B2940241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-dibromostilbene
CAS18869-30-2; 2765-14-2
Molecular FormulaC14H10Br2
Molecular Weight338.042
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br
InChIInChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
InChIKeyJEHMPNUQSJNJDL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dibromostilbene – Core Identifiers and Procurement Characteristics


4,4'-Dibromostilbene (trans-4,4'-dibromostilbene, CAS 18869-30-2; also CAS 2765-14-2) is a symmetrically para-brominated stilbene derivative with molecular formula C₁₄H₁₀Br₂ and molecular weight 338.04 g/mol [1]. It exists as a crystalline solid at ambient temperature with a melting point range of 210.0 to 215.0 °C and commercial purity typically ≥98.0% (GC) [2]. The compound is characterized by its extended π-conjugated system bridging two electron-withdrawing bromophenyl moieties, establishing its utility as a versatile building block in organic electronics, polymer synthesis, and cross-coupling chemistry .

Why 4,4'-Dibromostilbene Cannot Be Replaced by Other 4,4'-Dihalostilbenes


In the stilbene family, the identity of the 4,4'-substituent fundamentally dictates the molecule's electronic structure, thermal robustness, and cross-coupling reactivity profile. While 4,4'-dichlorostilbene is heat-sensitive and requires refrigerated storage (0–10°C) [1], 4,4'-dibromostilbene withstands temperatures up to 200°C in the presence of chlorides, peroxides, and organocatalysts . The iodo analog, though more reactive in Suzuki-Miyaura polymerizations, exhibits distinct stereochemical outcomes and often compromises material purity due to competing side reactions [2]. Substituting any other 4,4'-dihalostilbene into a process optimized for the dibromo derivative will yield different thermal stability, optical properties, and reaction selectivity—making direct interchange without requalification scientifically unsound.

Quantitative Differentiation from Related 4,4'-Dihalostilbenes


Thermal Robustness vs. Dichloro Analog

4,4'-Dibromostilbene maintains chemical integrity at temperatures up to 200°C in the presence of chlorides, peroxides, and organocatalysts . In contrast, 4,4'-dichlorostilbene is classified as heat-sensitive and requires refrigerated storage at 0–10°C to prevent degradation [1]. This thermal stability differential of >190°C defines the dibromo compound as the only viable 4,4'-dihalostilbene for high-temperature synthetic procedures and device fabrication steps.

Thermal Stability Organic Electronics Processing Materials Chemistry

Stereochemical Fidelity in Suzuki-Miyaura Polymerization

Suzuki-Miyaura polymerization of (E)-4,4'-dibromostilbene with 2,5-dioctyloxy-1,4-benzenediboronic acid successfully yields poly(terphenylenevinylene) with (E)-configured vinylene double bonds [1]. Attempts to polymerize (Z)-4,4'-dibromostilbene under identical conditions fail entirely. Synthesis of the (Z)-configured polymer is only achievable by substituting (Z)-4,4'-diiodostilbene and carefully selecting a Pd catalyst, which produces material with a >95/<5 (Z)/(E) ratio [2].

Polymer Synthesis Suzuki-Miyaura Coupling Stereochemistry

Redox Potential as Electron Acceptor

4,4'-Dibromostilbene exhibits a redox potential of 1.8 V and functions as an acceptor for electron transfer . This redox activity enables its application as a peroxide decomposition catalyst. Comparable redox data for 4,4'-dichlorostilbene and 4,4'-diiodostilbene are not systematically reported under identical conditions; however, the heavier halogen substitution in the dibromo derivative confers distinct electron-accepting capability not equivalently present in the lighter chloro or fluoro analogs, as inferred from general halogen electronic effects in conjugated systems.

Electron Transfer Redox Chemistry Catalysis

Crystal Structure and Solid-State Packing

Single-crystal X-ray diffraction analysis of 4,4'-dibromostilbene reveals a monoclinic crystal system with space group P2₁. Unit cell parameters are a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, and β = 93.80(8)°, with Z = 4 molecules per unit cell. The structure was refined to an R-factor of 0.05 for 782 observed reflections [1]. This precise structural characterization supports the use of the compound as a rigid, planar building block in supramolecular assemblies and as a crystallographic standard, whereas comparable high-resolution data for the dichloro and diiodo analogs are less readily available in the primary literature.

Crystallography Solid-State Packing Materials Science

Extended Conjugation and Red-Shifted Emission in Polymer Linkers

Reverse Heck coupling of 4,4'-dibromostilbene with phenylsilsesquioxane (SQ) cages yields lightly branched, nonlinear BoC oligomers (Mn ~6 kDa) exhibiting extended excited-state conjugation [1]. When 1,4-dibromobenzene is employed as the linker, emission spectra undergo a red shift of approximately 50 nm compared to divinylbenzene-linked systems. Substituting 4,4'-dibromostilbene as the linker (divinylstilbene-type conjugation) further red-shifts both absorption and emission relative to the divinylbenzene linker, consistent with its longer conjugation length and more rigid backbone, which enhances orbital overlap with the SQ cage [2].

Conjugated Polymers Reverse Heck Coupling Photophysics

Validated Research and Industrial Application Scenarios


(E)-Configured Poly(arylenevinylene) Polymers for OLEDs

As demonstrated in Section 3, (E)-4,4'-dibromostilbene undergoes successful Suzuki-Miyaura polycondensation to yield PPV-type polymers with (E)-vinylene linkages, which are essential for maximizing effective conjugation length and achieving desired electroluminescence properties [1]. The compound's thermal stability up to 200°C further supports its use in polymer synthesis protocols requiring elevated reaction temperatures, making it the preferred monomer for OLED material development.

Extended Conjugation Networks via Reverse Heck Coupling

The evidence in Section 3 establishes that 4,4'-dibromostilbene functions as an effective cross-coupling partner in reverse Heck reactions, producing BoC oligomers with extended excited-state conjugation and red-shifted emission spectra [2]. This application leverages the compound's dual bromine substitution pattern and rigid stilbene core to engineer materials with tunable photophysical properties for advanced optoelectronic devices.

Peroxide Decomposition Catalysis and Electron Transfer

With a documented redox potential of 1.8 V , 4,4'-dibromostilbene serves as a predictable electron acceptor in catalytic peroxide decomposition and mechanistic electron transfer investigations. This quantifiable redox property distinguishes it from other 4,4'-dihalostilbenes lacking established electrochemical benchmarks, providing a reliable foundation for reproducible experimental design.

Crystallographic Reference and Supramolecular Building Block

The fully solved crystal structure of 4,4'-dibromostilbene (monoclinic P2₁, R=0.05) [3] enables its use as a well-defined crystalline standard in X-ray diffraction studies and as a planar, rigid tecton for constructing halogen-bonded supramolecular architectures. Researchers requiring structurally authenticated starting materials benefit from this high-quality crystallographic dataset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-dibromostilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.